Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate
Description
Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate (CAS No. 898777-69-0) is an ester derivative of valeric acid with the molecular formula C₁₄H₁₅F₃O₃ and a molecular weight of 288.26 g/mol. Its structure features a trifluoromethyl (-CF₃) group attached to the phenyl ring at the ortho position relative to the ketone group. This compound is synthesized via Claisen-Schmidt condensation of ethyl acetoacetate with 2-trifluoromethylbenzaldehyde, followed by cyclization and esterification .
Key properties include:
- Lipophilicity: Enhanced by the electron-withdrawing CF₃ group, improving membrane permeability and metabolic stability .
- Reactivity: The ester and ketone functionalities enable diverse reactions (e.g., oxidation, reduction, substitution) .
- Biological Activity: Demonstrates enzyme inhibition (e.g., acyl-CoA synthetases) and antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) .
Properties
IUPAC Name |
ethyl 5-oxo-5-[2-(trifluoromethyl)phenyl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c1-2-20-13(19)9-5-8-12(18)10-6-3-4-7-11(10)14(15,16)17/h3-4,6-7H,2,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKOJVYUCCNKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645730 | |
| Record name | Ethyl 5-oxo-5-[2-(trifluoromethyl)phenyl]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-69-0 | |
| Record name | Ethyl δ-oxo-2-(trifluoromethyl)benzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-oxo-5-[2-(trifluoromethyl)phenyl]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Overview
The preparation of Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate typically involves multi-step organic reactions, including acylation and esterification . The trifluoromethyl group is introduced via specific reagents such as trifluoroacetic anhydride, which enhances the compound's reactivity and solubility.
General Reaction Scheme
The synthesis generally follows this pathway:
- Starting with a substituted benzene derivative containing the trifluoromethyl group.
- Introduction of the valerate chain through acylation.
- Final esterification to form the ethyl ester.
Detailed Preparation Methods
Acylation and Esterification
This method combines acylation to introduce the ketone functional group and esterification to form the ethyl ester.
Procedure:
Reagents :
- Trifluoroacetic anhydride (for introducing the trifluoromethyl group).
- Ethanol (as a source for the ethyl ester).
- Sodium ethoxide or sulfuric acid (as catalysts).
- Pentanoic acid derivative (as the precursor for the valerate chain).
Steps :
- The substituted benzene is reacted with trifluoroacetic anhydride under controlled temperature conditions to introduce the trifluoromethyl group.
- The intermediate product undergoes acylation with a pentanoic acid derivative in the presence of an acid or base catalyst.
- Finally, esterification is performed using ethanol under reflux conditions to yield this compound.
-
- Temperature: Typically between 50°C and 100°C.
- Solvent: Dichloromethane or toluene.
- Duration: Reaction times vary from several hours to overnight, depending on the catalyst used.
Direct Esterification
Alternatively, direct esterification can be employed using benzenepentanoic acid derivatives.
Procedure:
Reagents :
- Benzenepentanoic acid, δ-oxo-2-(trifluoromethyl)-.
- Ethanol.
- Acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Steps :
- The benzenepentanoic acid derivative is mixed with ethanol in a round-bottom flask.
- A catalytic amount of sulfuric acid is added.
- The mixture is heated under reflux for several hours until ester formation is complete.
-
- Temperature: Reflux (~78°C for ethanol).
- Solvent: Ethanol acts both as a solvent and reactant.
- Purification: The product is purified via distillation or recrystallization.
Reaction Optimization
Key Parameters to Monitor:
- Temperature Control : Excessive heat can lead to side reactions or decomposition of intermediates.
- Catalyst Selection : Strong acids like sulfuric acid are effective but require careful handling due to corrosivity.
- Purity of Reagents : Impurities in starting materials can affect yield and product quality.
Typical Yields:
Yields for these reactions are generally high (>80%) when optimized conditions are used.
Data Table Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Acylation | Trifluoroacetic anhydride, benzene derivative | Introduction of trifluoromethyl group |
| Esterification | Ethanol, sulfuric acid | Formation of ethyl ester |
| Purification | Distillation/recrystallization | Isolation of pure product |
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis: Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate serves as a precursor for synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it a valuable intermediate in organic chemistry.
Biology
- Biological Activity: The compound is being investigated for its interactions with biomolecules. The trifluoromethyl group enhances binding affinity to specific targets, which may lead to various biological effects.
- Antimicrobial Properties: Preliminary studies suggest potential antibacterial activity against resistant strains of bacteria, indicating its utility in developing new antimicrobial agents.
Medicine
- Therapeutic Potential: Research is ongoing to evaluate its efficacy as a therapeutic agent. It may act as an enzyme inhibitor or modulate receptor signaling pathways, which could have implications in drug development.
- Case Study - Enzyme Inhibition: A study demonstrated that this compound effectively inhibited metabolic enzymes, suggesting potential applications in treating metabolic disorders.
Industry
- Specialty Chemicals Production: this compound is utilized in the production of specialty chemicals due to its favorable chemical properties.
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound showed promising inhibitory effects compared to other tested compounds.
- Enzyme Interaction Studies : Another research project focused on the enzyme inhibition potential of this compound. Kinetic assays revealed that it effectively inhibited specific metabolic enzymes, suggesting therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. This interaction can lead to inhibition or modulation of enzyme activity or receptor signaling pathways .
Comparison with Similar Compounds
Trifluoromethylphenyl Derivatives: Positional Isomerism
The position of the trifluoromethyl group on the phenyl ring significantly impacts chemical and biological properties.
| Compound Name | CF₃ Position | Molecular Formula | Key Biological Activity | Unique Features |
|---|---|---|---|---|
| Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate (Target) | Ortho | C₁₄H₁₅F₃O₃ | Enzyme inhibition, MRSA inhibition | Highest lipophilicity; optimal steric fit for enzyme pockets |
| Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate | Meta | C₁₄H₁₅F₃O₃ | Moderate enzyme inhibition | Reduced binding affinity due to CF₃ orientation |
| Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate | Para | C₁₄H₁₅F₃O₃ | Weak receptor modulation | Lower steric hindrance; faster metabolic clearance |
Key Insight : The ortho -CF₃ configuration in the target compound maximizes hydrophobic interactions with enzyme active sites, enhancing inhibitory potency compared to meta/para isomers .
Non-Fluorinated Analogs
Removing the CF₃ group alters polarity and bioactivity.
| Compound Name | Substituent | Molecular Formula | Bioactivity Comparison |
|---|---|---|---|
| Ethyl 5-oxo-5-phenylvalerate | Phenyl | C₁₃H₁₆O₃ | 50% lower enzyme inhibition |
| Ethyl 5-oxo-5-(4-methoxyphenyl)valerate | 4-OCH₃ | C₁₄H₁₈O₄ | Antioxidant activity; no MRSA inhibition |
Mechanistic Impact : The CF₃ group’s electron-withdrawing nature increases electrophilicity at the ketone, enhancing covalent interactions with enzyme nucleophiles (e.g., serine hydrolases) .
Heterocyclic and Bulky Aromatic Derivatives
Substituting the phenyl ring with heterocycles or polyaromatic groups modifies steric and electronic profiles.
| Compound Name | Substituent | Key Feature | Bioactivity |
|---|---|---|---|
| Ethyl 5-oxo-5-(2-pyridyl)valerate | 2-Pyridyl | Nitrogen lone pair enhances H-bonding | Moderate enzyme inhibition |
| Ethyl 5-oxo-5-(9-phenanthryl)valerate | Phenanthryl | Extended π-system for π-π stacking | Anticancer potential via DNA intercalation |
| Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate | 4-Thiomorpholinomethyl | Sulfur atom increases metabolic stability | Neurotransmitter modulation (preliminary) |
Structural Effects :
- 2-Pyridyl : Enhances solubility but reduces lipophilicity vs. CF₃ .
- Phenanthryl : Improves DNA binding but limits blood-brain barrier penetration .
- Thiomorpholinomethyl: Introduces hydrogen-bond acceptor/donor sites for receptor binding .
Functional Group Modifications
Altering the ester or ketone groups impacts reactivity and applications.
| Compound Name | Modification | Key Difference | Application Shift |
|---|---|---|---|
| Mthis compound | Methyl ester (vs. ethyl) | Faster hydrolysis; shorter half-life | Labile prodrug design |
| 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid | Free carboxylic acid | Increased polarity; reduced bioavailability | Water-soluble enzyme inhibitor |
Practical Implications : Ethyl esters are preferred for in vivo studies due to balanced stability and absorption .
Biological Activity
Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features, particularly the presence of a trifluoromethyl group. This group enhances the compound's lipophilicity and potential biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, detailing its mechanisms of action, research findings, and comparative analysis with similar compounds.
This compound is characterized by its ester functionality and a ketone group adjacent to a trifluoromethyl-substituted phenyl ring. The presence of the trifluoromethyl group significantly influences its chemical properties, including solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C12H12F3O3 |
| Molecular Weight | 270.22 g/mol |
| Functional Groups | Ester, Ketone |
| Trifluoromethyl Group Position | Ortho to the carbonyl group |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards these targets, which can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism.
- Receptor Binding : It may modulate receptor activity, influencing signaling pathways related to various physiological processes.
Enzyme Inhibition Studies
Research has indicated that compounds with similar structures exhibit significant interactions with biological macromolecules, leading to alterations in enzyme activity. For instance, studies suggest that this compound could inhibit acyl-CoA synthetases, which play crucial roles in fatty acid metabolism.
Case Studies
Comparative Analysis
This compound can be compared with other trifluoromethyl-substituted compounds to highlight its unique characteristics:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate | Trifluoromethyl at meta position | Similar enzyme inhibition potential |
| Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate | Trifluoromethyl at para position | Differences in receptor binding affinity |
| Ethyl 5-oxo-5-phenylvalerate | No trifluoromethyl group | Lower lipophilicity and biological activity |
Q & A
Basic Research Question
- Enzymatic routes : Non-polar solvents (heptane) enhance lipase activity and product separation. Solvent-free systems reduce conversion rates (<15%) due to enzyme denaturation .
- Chemical routes : Ethanol as a solvent facilitates hydrogenation and simplifies downstream purification. Solvent polarity impacts intermediate stability (e.g., γ-valerolactone vs. ethyl valerate) .
How can rotational spectroscopy data improve computational modeling of this compound?
Advanced Research Question
MB-FTMW-derived rotational constants (e.g., A, B, C values) refine density functional theory (DFT) calculations (e.g., B3LYP/6-311++G** basis set). This validates:
- Dipole moment orientation for intermolecular interaction studies.
- Conformational energy barriers between gauche and anti configurations .
What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
- Immobilized enzyme stability : Reuse cycles (>6) require optimized immobilization matrices (e.g., PHB vs. silica) to retain >85% activity .
- Catalyst leaching : Nickel phosphide catalysts may degrade at >300°C; periodic replenishment or fixed-bed reactors mitigate this .
How does this compound interact with common pharmaceutical excipients in formulation studies?
Advanced Research Question
Compatibility tests using differential scanning calorimetry (DSC) and X-ray diffraction (XRD) identify interactions with:
- Polymers (e.g., PEG) for controlled release.
- Surfactants (e.g., Tween 80) for solubility enhancement.
Phase separation or amorphous solid dispersion formation indicates stability issues .
What are the emerging applications in metabolic engineering or gut microbiota modulation?
Advanced Research Question
Valerate derivatives are precursors for γ-valerolactone, a potential gut microbiota modulator . In vivo studies in mice show:
- Cholesterol-lowering effects via hepatic pathway regulation.
- Microbiome profiling (16S rRNA sequencing) links valerate intake to Bacteroides/Firmicutes ratio shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
